Biochemical Potency: 3.4-Fold Greater Inhibition of pUL89-C Compared to the Closest Analog pUL89 Endonuclease-IN-2
pUL89 Endonuclease-IN-1 demonstrates a biochemical IC50 of 0.88 μM against the pUL89-C endonuclease, which is 3.4-fold more potent than the closely related analog pUL89 Endonuclease-IN-2 (Compound 15k, IC50 = 3.0 μM) when tested in the same enzyme inhibition assay [1]. This direct head-to-head comparison, derived from the same research program and assay conditions, provides a clear quantitative basis for selecting the more potent tool compound for target engagement studies [1].
| Evidence Dimension | Biochemical enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.88 μM |
| Comparator Or Baseline | pUL89 Endonuclease-IN-2 (Compound 15k): IC50 = 3.0 μM |
| Quantified Difference | 3.4-fold greater potency |
| Conditions | In vitro pUL89-C endonuclease biochemical assay |
Why This Matters
Procurement of the more potent inhibitor ensures a wider dynamic range in dose-response experiments and reduces the compound concentration required to achieve near-complete target engagement, minimizing potential off-target effects at higher concentrations.
- [1] He, T.; Edwards, T. C.; Xie, J.; Aihara, H.; Geraghty, R. J.; Wang, Z. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry 2022, 65 (7), 5830–5849. View Source
